molecular formula C16H13ClN2O2S B2669548 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 897759-39-6

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No. B2669548
CAS RN: 897759-39-6
M. Wt: 332.8
InChI Key: FHVKMELBYWLFJP-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide, commonly known as CMTM, is a chemical compound that has been widely used in scientific research for its unique properties.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

A study on novel 4-thiazolidinone derivatives, including compounds related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide, demonstrated significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, in particular, showed not only considerable anticonvulsant activity but also induced significant sedative-hypnotic activity without impairing learning and memory, indicating the potential for benzodiazepine receptor agonism (Faizi et al., 2017).

Photosensitizer Applications

Research into new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including compounds structurally similar to this compound, has shown these compounds to have high singlet oxygen quantum yields. Such properties make them suitable for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers (Pişkin et al., 2020).

Antimicrobial Screening

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and screened for in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against several strains of fungi. The findings suggest that thiazole derivatives may offer therapeutic intervention for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Nonlinear Optical (NLO) Properties

The synthesis and characterization of heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA) revealed its potential applications in nonlinear optical (NLO) technologies. This compound exhibited significant second harmonic generation (SHG) efficiency, making it a candidate for optical applications. The study detailed the molecular structure, thermal stability, and biological activity of N2BT2MBA, highlighting its potential in various scientific and technological fields (Prabukanthan et al., 2020).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-12(17)6-7-13-14(9)18-16(22-13)19-15(20)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKMELBYWLFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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